3-Cyclopentyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)propanamide
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Overview
Description
3-Cyclopentyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)propanamide is a complex organic compound featuring a cyclopentyl group, an imidazo[1,2-A]pyrimidine moiety, and a phenyl group connected through a propanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)propanamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Imidazo[1,2-A]pyrimidine Core: This can be achieved through a condensation reaction between 2-aminopyrimidine and an appropriate aldehyde or ketone, followed by cyclization.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, using a boronic acid derivative of the phenyl group and a halogenated imidazo[1,2-A]pyrimidine.
Introduction of the Cyclopentyl Group: This step often involves a Grignard reaction or a similar organometallic approach to attach the cyclopentyl group to the nitrogen atom of the amide.
Formation of the Propanamide Linkage: The final step involves the formation of the propanamide linkage through an amidation reaction, typically using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazo[1,2-A]pyrimidine ring.
Reduction: Reduction reactions can target the imidazo[1,2-A]pyrimidine ring or the amide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the imidazo[1,2-A]pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated derivatives and strong bases or acids are typically employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid derivative, while reduction of the amide group can produce an amine.
Scientific Research Applications
Chemistry
In chemistry, 3-Cyclopentyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-A]pyrimidine moiety is known to bind to various biological targets, potentially inhibiting or modulating their activity. This interaction can affect cellular pathways and processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(7-Methylimidazo[1,2-A]pyrimidin-2-yl)propanoic acid
- Benzamide derivatives with imidazo[1,2-A]pyrimidine moieties
Uniqueness
Compared to similar compounds, 3-Cyclopentyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)propanamide stands out due to its cyclopentyl group, which can influence its pharmacokinetic properties and biological activity. This unique structural feature may enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H24N4O |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-cyclopentyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C21H24N4O/c1-15-12-13-25-14-19(24-21(25)22-15)17-7-9-18(10-8-17)23-20(26)11-6-16-4-2-3-5-16/h7-10,12-14,16H,2-6,11H2,1H3,(H,23,26) |
InChI Key |
YCQGPIILYQHFKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)CCC4CCCC4 |
Origin of Product |
United States |
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